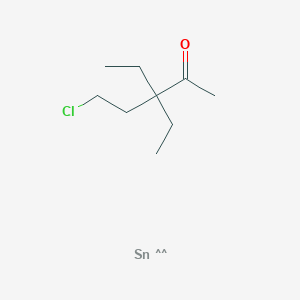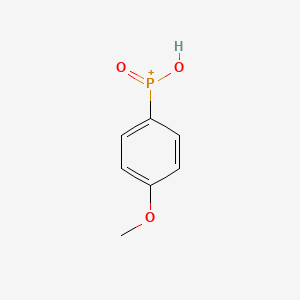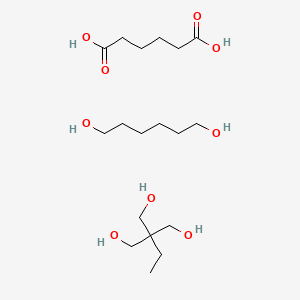
4-Amino-N-(6-chloro-1,5-naphthyridin-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-N-(6-chloro-1,5-naphthyridin-2-yl)benzenesulfonamide is a compound that belongs to the class of sulfonamides. These compounds are known for their antimicrobial properties and are widely used in medicinal chemistry. The compound features a naphthyridine ring system, which is a fused bicyclic structure containing nitrogen atoms, and a benzenesulfonamide moiety, which is known for its role in various biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(6-chloro-1,5-naphthyridin-2-yl)benzenesulfonamide typically involves the reaction of 6-chloro-1,5-naphthyridine-2-amine with 4-aminobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-N-(6-chloro-1,5-naphthyridin-2-yl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atom in the naphthyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted naphthyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Amino-N-(6-chloro-1,5-naphthyridin-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties and potential as an enzyme inhibitor.
Medicine: Investigated for its potential use in treating bacterial infections and as an anticancer agent.
Industry: Used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 4-Amino-N-(6-chloro-1,5-naphthyridin-2-yl)benzenesulfonamide involves the inhibition of enzymes such as dihydropteroate synthase, which is crucial for bacterial folate synthesis. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folate, which is essential for their growth and replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfachloropyridazine: Another sulfonamide with similar antimicrobial properties.
Sulfadiazine: A sulfonamide used to treat bacterial infections.
Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections.
Uniqueness
4-Amino-N-(6-chloro-1,5-naphthyridin-2-yl)benzenesulfonamide is unique due to its specific naphthyridine ring system, which provides distinct chemical and biological properties compared to other sulfonamides. This structural feature contributes to its selective enzyme inhibition and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
54996-17-7 |
|---|---|
Molekularformel |
C14H11ClN4O2S |
Molekulargewicht |
334.8 g/mol |
IUPAC-Name |
4-amino-N-(6-chloro-1,5-naphthyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H11ClN4O2S/c15-13-7-5-12-11(17-13)6-8-14(18-12)19-22(20,21)10-3-1-9(16)2-4-10/h1-8H,16H2,(H,18,19) |
InChI-Schlüssel |
ODHRXYHJTULYLX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=NC3=C(C=C2)N=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Trimethyl{[1-(4-methylphenyl)ethenyl]oxy}silane](/img/structure/B14639816.png)

![1-Methyl-3-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]-2-phenyl-1H-indole](/img/structure/B14639823.png)

![({[2-(2,3-Dimethylazepan-1-yl)-5-oxopent-1-en-3-yl]oxy}sulfinyl)oxidanide](/img/structure/B14639837.png)


![1,2,3,4,5,6,7-Heptaphenyl-7-borabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14639858.png)





